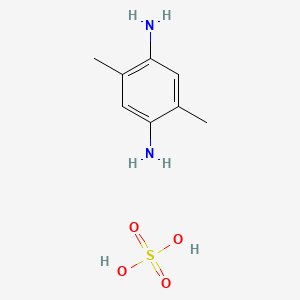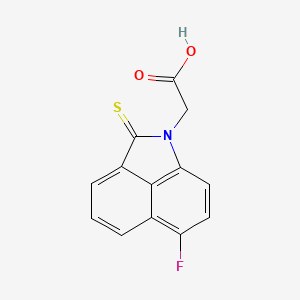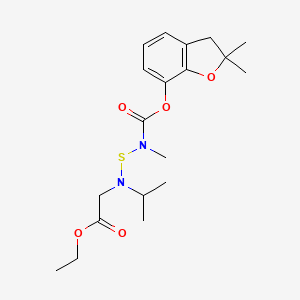
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester is a complex organic compound It is characterized by its unique molecular structure, which includes a benzofuran ring, a glycine derivative, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Attachment of the Glycine Derivative: The glycine derivative is introduced through a condensation reaction with the benzofuran ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Functional Groups: The various functional groups, including the ethyl ester and thio groups, are added through subsequent reactions, such as esterification and thiolation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the thio group.
Reduction: Reduction reactions may target the carbonyl groups and the benzofuran ring.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring and the glycine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes and receptors. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of industrial products.
作用機序
The mechanism of action of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
Glycine Derivatives: Other glycine derivatives, such as N-acetylglycine and N-methylglycine, share some structural similarities but differ in their functional groups and biological activities.
Benzofuran Compounds: Compounds like 2,3-dihydrobenzofuran and 7-hydroxybenzofuran have similar core structures but lack the additional functional groups present in the target compound.
Uniqueness
The uniqueness of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester lies in its combination of a benzofuran ring with a glycine derivative and multiple functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
82560-45-0 |
|---|---|
分子式 |
C19H28N2O5S |
分子量 |
396.5 g/mol |
IUPAC名 |
ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]acetate |
InChI |
InChI=1S/C19H28N2O5S/c1-7-24-16(22)12-21(13(2)3)27-20(6)18(23)25-15-10-8-9-14-11-19(4,5)26-17(14)15/h8-10,13H,7,11-12H2,1-6H3 |
InChIキー |
HTIIJEKEUFSZFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


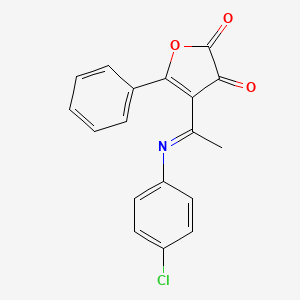
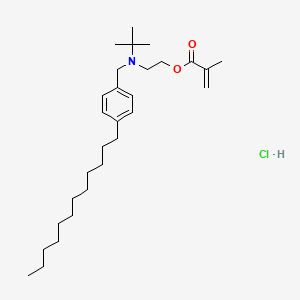
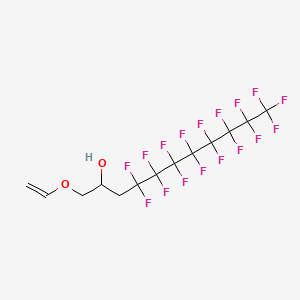
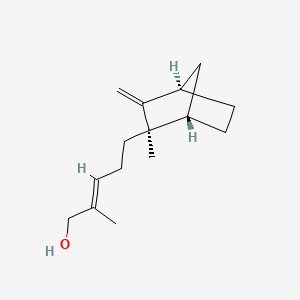
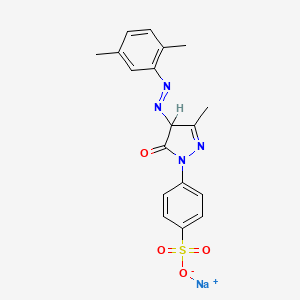
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
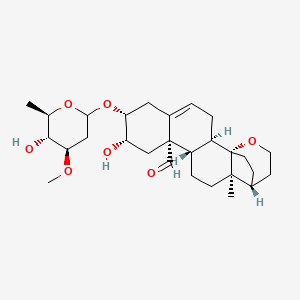
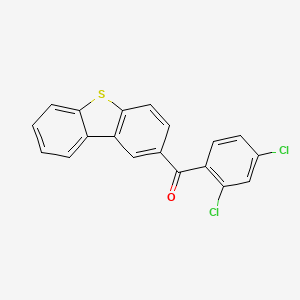
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)


